1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine

Medicinal Chemistry Kinase Inhibition Drug Discovery

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (CAS 1034617-86-1) is a specialized arylpiperazine derivative with the molecular formula C12H17N3O3 and a molecular weight of 251.28 g/mol. Its structure features a phenyl ring substituted with a methoxy group at the 4-position and a nitro group at the 3-position, coupled to a 4-methylpiperazine moiety.

Molecular Formula C12H17N3O3
Molecular Weight 251.286
CAS No. 1034617-86-1
Cat. No. B2454141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine
CAS1034617-86-1
Molecular FormulaC12H17N3O3
Molecular Weight251.286
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
InChIInChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)10-3-4-12(18-2)11(9-10)15(16)17/h3-4,9H,5-8H2,1-2H3
InChIKeyXHYHNDLFYCMLQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: Technical Baseline for 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (CAS 1034617-86-1)


1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (CAS 1034617-86-1) is a specialized arylpiperazine derivative with the molecular formula C12H17N3O3 and a molecular weight of 251.28 g/mol . Its structure features a phenyl ring substituted with a methoxy group at the 4-position and a nitro group at the 3-position, coupled to a 4-methylpiperazine moiety . This compound is not a final drug substance but serves as a critical synthetic intermediate, most notably in the preparation of NIK (NF-κB-inducing kinase) inhibitors under development by Janssen Pharmaceutica [1]. As a research chemical, it is commercially available with a typical purity specification of 97% .

Why Generic Substitution of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is Not Advisable: Structural and Purity Considerations


Substituting 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine with a generic piperazine or a closely related analog is not scientifically sound due to the precise regiochemistry of its aromatic substitution and the presence of the 4-methyl group on the piperazine ring. The specific 4-methoxy-3-nitro substitution pattern on the phenyl ring dictates its reactivity and electronic properties, which are crucial for its defined role as an intermediate in synthesizing NIK inhibitors [1]. For instance, the positional isomer 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS 761440-26-0) possesses a different substitution pattern and is documented for distinct applications, such as the synthesis of WZ4003-d5 [2]. Furthermore, the N-methyl group on the piperazine moiety differentiates it from the non-methylated analog 1-(4-Methoxy-3-nitrophenyl)piperazine (CAS 944532-73-4), which can significantly alter its physicochemical properties, including lipophilicity and basicity . These structural nuances directly impact the outcome of synthetic pathways, making generic substitution a high-risk approach for achieving reproducible research results or meeting specific patent-defined synthetic routes.

Quantitative Evidence for Differentiating 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine from Analogs


Patent-Defined Utility as a Key Intermediate for NIK Inhibitor Synthesis

The primary and most significant point of differentiation for this compound is its documented use as a synthetic intermediate in the preparation of novel NIK (NF-κB-inducing kinase) inhibitors, as explicitly claimed in European Patent EP3209662A1 by Janssen Pharmaceutica [1]. The patent details its use in the synthesis of substituted azaindoline derivatives, which are being investigated for treating cancer, inflammatory disorders, and autoimmune diseases [1]. This establishes a concrete, high-value application context that is not shared by many of its positional isomers or close analogs, which are often listed as generic research chemicals without a specific, patented therapeutic pathway [2].

Medicinal Chemistry Kinase Inhibition Drug Discovery

Quantifiable Purity Specifications for Reproducible Synthesis

Commercially available batches of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine are consistently specified at a purity of 97%, as confirmed by multiple reputable vendors including Thermo Scientific (Alfa Aesar) and Leyan . This is a quantifiable and verifiable specification. In contrast, while some analogs like 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine and 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine are also available, their typical commercial purity is often lower, specified at 95% from various suppliers . This 2% difference in purity can be critical in multi-step syntheses where the accumulation of impurities can drastically reduce the final yield and complicate purification.

Organic Synthesis Quality Control Analytical Chemistry

Regiochemical Differentiation via Predicted Physicochemical Properties

The specific 4-methoxy-3-nitro substitution pattern imparts distinct predicted physicochemical properties compared to its regioisomers. The predicted acid dissociation constant (pKa) for 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is 7.31±0.42 . This contrasts with its positional isomer, 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine, which, while having the same molecular weight, will exhibit a different pKa due to the altered electronic environment of the nitro and methoxy groups . This difference directly influences the compound's ionization state at physiological pH, which is a critical determinant of solubility, permeability, and ultimately, its suitability as an intermediate in further reactions or biological assays.

Computational Chemistry Medicinal Chemistry ADME

Defined Application Scenarios for 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine Based on Evidence


Synthesis of Patent-Protected NIK Inhibitors for Oncology and Inflammation Research

This compound is the unequivocal choice for research groups aiming to synthesize and study the novel NIK inhibitors described in European Patent EP3209662A1. Its use is specifically mandated for the preparation of substituted azaindoline derivatives, which are being developed as potential therapeutics for cancer, inflammatory disorders, and autoimmune diseases [1]. Procuring this specific intermediate is not just about obtaining a chemical; it is about gaining access to a defined, patent-protected chemical space and ensuring the fidelity of the synthetic route to the target NIK inhibitor. Any deviation to a structural analog would invalidate the synthetic scheme and yield a different final product.

High-Fidelity Synthesis Requiring a 97% Purity Benchmark

In multi-step synthetic sequences where the accumulation of impurities can severely depress yields and complicate final purification, the selection of a high-purity starting material is paramount. This compound, available with a documented purity of 97% from major suppliers like Thermo Scientific, provides a quantifiable advantage over its 95% purity analogs . For an industrial chemist scaling up a process or a medicinal chemist seeking to maximize the yield of a precious final compound, this 2% difference in purity translates directly into tangible cost and time savings by reducing the burden of by-product formation and the need for intermediate purifications.

Regiochemistry-Dependent Structure-Activity Relationship (SAR) Studies

For medicinal chemists exploring the SAR of arylpiperazine-based compounds, the precise 4-methoxy-3-nitro substitution pattern is a critical variable. The predicted pKa of 7.31 for this regioisomer directly influences its ionization state and, consequently, its interaction with biological targets and its solubility profile. When constructing a series of analogs to probe the effect of substituent position on target binding or ADME properties, this compound serves as a well-defined, single point in the chemical space. Substituting it with a regioisomer, such as the 3-methoxy-4-nitro analog, would introduce a confounding variable into the SAR analysis, undermining the validity of the study's conclusions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.